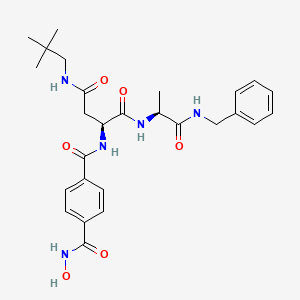

RTS-V5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H35N5O6 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

1-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-4-(2,2-dimethylpropylamino)-1,4-dioxobutan-2-yl]-4-N-hydroxybenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C27H35N5O6/c1-17(23(34)28-15-18-8-6-5-7-9-18)30-26(37)21(14-22(33)29-16-27(2,3)4)31-24(35)19-10-12-20(13-11-19)25(36)32-38/h5-13,17,21,38H,14-16H2,1-4H3,(H,28,34)(H,29,33)(H,30,37)(H,31,35)(H,32,36)/t17-,21-/m0/s1 |

InChI Key |

CMINWSPSBRREEO-UWJYYQICSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC(=O)NCC(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Reaction Temperature Sensing Technology for Researchers and Drug Development Professionals

November 20, 2025

Introduction

In the realms of chemical research, process development, and pharmaceutical sciences, the precise monitoring and control of temperature are paramount. Temperature is a critical parameter that governs reaction kinetics, thermodynamics, product yield, and purity. The emergence of advanced reaction temperature sensing technologies has revolutionized how scientists and engineers approach chemical synthesis and analysis. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of various temperature sensing technologies, with a particular focus on their relevance to drug development professionals.

Core Principles of Reaction Temperature Sensing

Reaction temperature sensing technologies operate on a range of physical principles to convert thermal energy into a measurable signal. The choice of a particular sensor depends on factors such as the required accuracy, temperature range, response time, and the chemical and physical environment of the reaction. The primary sensing technologies can be broadly categorized into contact and non-contact methods.

Contact Sensors: These sensors are in direct physical contact with the reaction medium.

-

Thermocouples: Based on the Seebeck effect, where a voltage is produced when two dissimilar metals are joined at two junctions with different temperatures. They are robust, inexpensive, and cover a wide temperature range.[1][2][3]

-

Resistance Temperature Detectors (RTDs): These sensors utilize the principle that the electrical resistance of a metal (typically platinum) changes predictably with temperature.[2][4][5] RTDs offer high accuracy and stability.[2][4]

-

Thermistors: These are semiconductor devices whose resistance changes significantly with temperature.[1][3] They are highly sensitive over a limited temperature range.[1]

Non-Contact Sensors: These sensors measure temperature from a distance, without physical contact with the reaction.

-

Infrared (IR) Thermography: This technique detects the infrared radiation emitted by a substance to determine its temperature.[6][7][8] It is invaluable for monitoring temperature distribution and identifying localized hotspots.[6]

Data Presentation: Comparative Analysis of Temperature Sensing Technologies

For ease of comparison, the following table summarizes the key quantitative parameters of commonly used reaction temperature sensors.

| Sensor Type | Temperature Range (°C) | Accuracy | Resolution | Response Time | Advantages | Disadvantages |

| Thermocouple | -270 to 2300 (Type dependent) | ±0.5 to ±2.0 °C | 0.1 to 1.0 °C | Fast (0.1 - 10 s)[2] | Wide range, robust, low cost, self-powered | Less accurate than RTDs, requires cold junction compensation, drift over time[2] |

| RTD (Pt100) | -200 to 850 | ±0.1 to ±0.5 °C[4] | 0.01 to 0.1 °C | Slower (1 - 50 s)[2] | High accuracy, excellent stability and repeatability[2] | More expensive than thermocouples, smaller temperature range, self-heating[2] |

| Thermistor | -100 to 300 | ±0.05 to ±1.5 °C | 0.01 to 0.1 °C | Very Fast (0.1 - 10 s) | High sensitivity, fast response | Limited temperature range, non-linear, fragile[1] |

| Fiber-Optic Sensor | -200 to >1000 | ±0.1 to ±2.0 °C | < 0.1 °C | Fast | Immune to EMI, chemically inert, remote sensing | Higher initial cost, requires specialized instrumentation |

| Infrared Thermography | -50 to >2000 | ±1 to ±2% of reading | 0.1 °C | Very Fast | Non-contact, measures surface temperature distribution | Emissivity dependent, can be affected by ambient conditions |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of reaction temperature sensing technologies. The following sections provide step-by-step protocols for key experimental techniques.

In-Situ Reaction Monitoring with a Fiber-Optic Probe

This protocol outlines the general steps for monitoring a chemical reaction in real-time using a fiber-optic temperature sensor.

Objective: To continuously measure the temperature profile of a chemical reaction to understand its kinetics and thermodynamics.

Materials:

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Fiber-optic temperature sensor probe

-

Fiber-optic interrogator/monitoring system

-

Reactants and solvents

-

Stirring apparatus

-

Data acquisition software

Procedure:

-

System Setup:

-

Assemble the reaction vessel with a condenser, stirring mechanism, and an inlet for the fiber-optic probe.

-

Insert the fiber-optic probe into the reaction vessel, ensuring the sensing tip is fully submerged in the reaction medium.

-

Connect the fiber-optic probe to the interrogator.

-

Connect the interrogator to a computer with the data acquisition software installed.

-

-

Calibration (if required):

-

For high-precision measurements, perform a two-point calibration of the sensor using a certified reference thermometer at two known temperatures bracketing the expected reaction temperature range.

-

-

Reaction Initiation:

-

Charge the reaction vessel with the initial reactants and solvent.

-

Start the data acquisition software to begin recording the initial temperature.

-

Initiate the reaction by adding the final reactant or by starting the heating/cooling process.

-

-

Data Acquisition:

-

Monitor the temperature in real-time throughout the course of the reaction.

-

Record the temperature data at a predetermined frequency (e.g., every second).

-

-

Data Analysis:

-

Plot the temperature profile as a function of time.

-

Analyze the temperature data to determine key reaction parameters such as the onset of an exotherm, the maximum temperature reached, and the rate of temperature change.

-

Determination of Heat of Reaction using Reaction Calorimetry

This protocol describes the methodology for measuring the heat released or absorbed during a chemical reaction using a reaction calorimeter.[10]

Objective: To quantify the enthalpy change (ΔH) of a chemical reaction.

Materials:

-

Reaction calorimeter (RC) system

-

Reactants and solvents

-

Calibration heater

-

Data acquisition and analysis software

Procedure:

-

System Preparation:

-

Clean and dry the reactor vessel and all associated components.

-

Assemble the reaction calorimeter according to the manufacturer's instructions.

-

Charge the reactor with the initial reactant(s) and solvent.

-

-

Calibration:

-

Perform a calibration of the system by applying a known amount of heat using the calibration heater. This allows for the determination of the overall heat transfer coefficient (UA).

-

-

Reaction Execution:

-

Bring the reactor contents to the desired initial temperature.

-

Start the data logging.

-

Add the second reactant at a controlled rate.

-

The reaction calorimeter will maintain a constant reactor temperature (isothermal mode) or a controlled temperature ramp.

-

-

Data Collection:

-

The instrument records the temperature of the reactor and the jacket, as well as the power supplied to the heater or the heat flow across the reactor wall.

-

-

Data Analysis:

-

The heat of reaction is calculated from the measured heat flow data, taking into account the heat of addition, heat accumulation, and any heat loss. The total heat evolved is then normalized by the number of moles of the limiting reactant to obtain the molar enthalpy of reaction.[10]

-

High-Throughput Screening using Thermal Shift Assay (TSA)

This protocol outlines the workflow for a thermal shift assay, a common technique in drug discovery for identifying ligands that bind to a target protein.[11][12]

Objective: To identify small molecules that stabilize a target protein by measuring changes in its melting temperature (Tm).[13]

Materials:

-

Purified target protein

-

Fluorescent dye (e.g., SYPRO Orange)

-

Compound library

-

Real-time PCR instrument or a dedicated thermal shift assay instrument

-

96- or 384-well PCR plates

Procedure:

-

Assay Preparation:

-

Prepare a master mix containing the purified protein and the fluorescent dye in an appropriate buffer.

-

Dispense the master mix into the wells of the PCR plate.

-

Add the compounds from the library to the individual wells. Include control wells with no compound and with a known binder.

-

-

Thermal Denaturation:

-

Seal the PCR plate and place it in the real-time PCR instrument.

-

Program the instrument to slowly increase the temperature in a stepwise manner (e.g., from 25 °C to 95 °C at 1 °C/minute).

-

At each temperature increment, measure the fluorescence of the SYPRO Orange dye.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity will increase as the protein unfolds and exposes its hydrophobic core, to which the dye binds.

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

A significant increase in the Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein.

-

Mandatory Visualizations

Signaling Pathway: Temperature-Sensitive Liposome Drug Release

Temperature-sensitive liposomes (TSLs) are a promising drug delivery platform that release their payload in response to localized hyperthermia.[14][15] The following diagram illustrates the mechanism of drug release.

Caption: Mechanism of drug release from temperature-sensitive liposomes.

Experimental Workflow: High-Throughput Thermal Shift Assay

The following diagram outlines the key steps in a high-throughput screening campaign using a thermal shift assay.

Caption: Workflow for a high-throughput thermal shift assay.

Logical Relationship: Contact vs. Non-Contact Temperature Sensing

This diagram illustrates the fundamental classification of reaction temperature sensing technologies.

Caption: Classification of temperature sensing methods.

Conclusion

The ability to accurately and reliably measure reaction temperature is a cornerstone of modern chemical and pharmaceutical development. This guide has provided a detailed overview of the primary temperature sensing technologies, their underlying principles, and their practical applications. By understanding the comparative advantages and limitations of each technique and following robust experimental protocols, researchers and drug development professionals can harness the power of reaction temperature sensing to optimize processes, ensure safety, and accelerate the discovery of new medicines. The continued innovation in sensor technology promises even greater insights into complex chemical systems in the future.

References

- 1. scribd.com [scribd.com]

- 2. nexthermal.com [nexthermal.com]

- 3. variohm.com [variohm.com]

- 4. RTD vs. Thermocouple: Which Is Better for Your Needs? - RealPars [realpars.com]

- 5. fluke.com [fluke.com]

- 6. mdpi.com [mdpi.com]

- 7. ijrar.org [ijrar.org]

- 8. The Use of Infrared Thermography in the Assessment of Thermal Reaction of Patients Treated with Radiotherapy after Breast-Conserving Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AI-FutureSchool – Monitoring Temperature with Fiber Optic Sensors in Industry [ai-futureschool.com]

- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axxam.com [axxam.com]

- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Temperature-Sensitive Liposome for Immunotherapy - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to In-Situ Reaction Temperature Monitoring: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and pharmaceutical development, precise control and deep understanding of reaction parameters are paramount. Temperature, a critical process parameter, directly influences reaction kinetics, product yield, impurity profiles, and overall process safety. Traditional temperature monitoring methods, often involving ex-situ measurements, can fail to capture the true thermal dynamics within a reacting system. This technical guide provides an in-depth exploration of the principles, techniques, and applications of in-situ reaction temperature monitoring, a cornerstone of modern process analytical technology (PAT). By enabling real-time, direct measurement of temperature within the reaction vessel, these methods offer unparalleled insight and control, paving the way for more robust, efficient, and safer processes.

Core Principles of In-Situ Temperature Monitoring

In-situ monitoring involves the use of analytical probes directly within the reacting medium, providing continuous data without the need for sample extraction.[1][2] This approach is critical when:

-

Transient thermal events are expected, such as exothermic or endothermic reactions, where rapid temperature changes can be missed by slower, offline methods.

-

The reaction is sensitive to sampling , where changes in temperature, pressure, or exposure to the external environment could alter the reaction's course.[1]

-

Real-time process control is desired, allowing for immediate adjustments to maintain optimal reaction conditions.[3][4]

-

The reaction involves hazardous or air-sensitive materials , making sample withdrawal a safety concern.[1]

The selection of an appropriate in-situ temperature monitoring technique is governed by the specific chemistry, reaction conditions, and the desired level of precision and accuracy. This guide will focus on three prominent techniques: Fiber Optic Temperature Sensing, Raman Thermometry, and Infrared Thermography.

Key In-Situ Temperature Monitoring Techniques

A variety of techniques are available for in-situ temperature monitoring, each with its own set of advantages and limitations. The most commonly employed methods in research and industrial settings include fiber optic sensors, Raman spectroscopy, and infrared thermography.

Fiber Optic Temperature Sensors

Fiber optic sensors (FOS) are a versatile and robust solution for in-situ temperature monitoring, particularly in environments where traditional electronic sensors are not feasible.[5] They are immune to electromagnetic interference (EMI), making them ideal for use in microwave reactors or in the presence of strong magnetic fields.[6]

Principle of Operation:

Fiber optic temperature sensors operate on various principles, including:

-

Fiber Bragg Grating (FBG): These sensors have a periodic variation in the refractive index along a segment of the optical fiber. This structure reflects a specific wavelength of light (the Bragg wavelength) which shifts in response to changes in temperature and strain.[5][7] By monitoring this shift, the temperature can be accurately determined.

-

Gallium Arsenide (GaAs)-based Sensors: A GaAs semiconductor crystal is mounted at the tip of the optical fiber. The bandgap of the GaAs crystal is temperature-dependent. Light is sent down the fiber, and the position of the absorption band edge of the reflected light is used to calculate the temperature.[8]

-

Fluorescence-based Sensors: These sensors utilize a fluorescent material at the tip of the fiber. The decay time or intensity of the fluorescence is temperature-dependent, providing a basis for temperature measurement.[6]

Quantitative Data:

| Parameter | Fiber Bragg Grating (FBG) | Gallium Arsenide (GaAs) | Fluorescence-based |

| Temperature Range | Cryogenic to >1000°C (depending on fiber type) | -200°C to 250°C | Varies with phosphor, typically -50°C to 450°C |

| Accuracy | ±0.1°C to ±1°C[5][6] | ±0.8°C[9] | ±0.2°C to ±2°C |

| Response Time | Milliseconds to seconds[10] | < 200 ms[9] | Nanoseconds to milliseconds[6] |

| Immunity to EMI | Excellent[6] | Excellent[8] | Excellent |

Raman Spectroscopy

Raman spectroscopy is a non-invasive optical technique that can provide information about molecular vibrations and, consequently, temperature.[11][12] It relies on the inelastic scattering of monochromatic light, usually from a laser.

Principle of Operation:

When light interacts with molecules, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule.[13] The temperature of a sample can be determined from its Raman spectrum in two primary ways:

-

Stokes/Anti-Stokes Intensity Ratio: The ratio of the intensity of the Stokes (energy loss) and anti-Stokes (energy gain) Raman bands is directly related to the temperature of the sample through the Boltzmann distribution.[11][14]

-

Phonon Lifetime and Frequency: In solid materials, the position and width of Raman peaks can be temperature-dependent due to anharmonic effects. This shift in peak position can be calibrated to determine the temperature.[11]

Quantitative Data:

| Parameter | Raman Spectroscopy (Stokes/Anti-Stokes) |

| Temperature Range | Wide range, from cryogenic to very high temperatures (>1000°C) |

| Accuracy | Typically ±1-5°C, can be higher with careful calibration |

| Response Time | Seconds to minutes, depending on signal strength and required signal-to-noise ratio |

| Spatial Resolution | Can be focused to a small spot size (micrometer scale) |

Infrared Thermography

Infrared (IR) thermography is a non-contact technique that measures the infrared radiation emitted by an object to determine its surface temperature.[15]

Principle of Operation:

All objects with a temperature above absolute zero emit thermal radiation in the infrared spectrum.[5] An infrared camera detects this radiation and converts it into a thermogram, which is a visual representation of the temperature distribution across the surface.[15] For in-situ reaction monitoring, this requires a reaction vessel with an IR-transparent window.[16]

Quantitative Data:

| Parameter | Infrared Thermography |

| Temperature Range | Wide range, typically -20°C to >1500°C |

| Accuracy | ±1-2°C or 1-2% of the reading |

| Response Time | Very fast, capable of capturing images at high frame rates (milliseconds) |

| Spatial Resolution | Provides a 2D temperature map of the surface |

Experimental Protocols

Fiber Optic Sensor Setup for In-Situ Monitoring

-

Sensor Selection: Choose a fiber optic sensor with a temperature range, accuracy, and chemical compatibility suitable for the reaction. For reactions in corrosive environments, sensors with protective sheaths (e.g., PFA) are recommended.

-

Probe Insertion: Carefully insert the fiber optic probe into the reactor through a dedicated port. Ensure the probe tip is immersed in the reaction mixture at a location representative of the bulk temperature, avoiding direct contact with stirrer blades or reactor walls.

-

Instrumentation Connection: Connect the other end of the fiber optic cable to the signal conditioner or interrogator. This device will send the light signal, receive the modulated signal, and convert it into a temperature reading.

-

Data Acquisition: Connect the signal conditioner to a computer with data logging software. Configure the software to record temperature readings at the desired frequency.

-

Calibration (if necessary): While many fiber optic sensors come pre-calibrated, it is good practice to verify the calibration against a certified reference thermometer, especially for critical applications.

Raman Spectroscopy for In-Situ Temperature Measurement

-

Probe Selection and Insertion: Use a Raman immersion probe that is chemically resistant to the reaction medium. Insert the probe into the reactor, ensuring the probe window is clean and in direct contact with the reaction mixture.

-

Spectrometer Setup: Connect the Raman probe to the spectrometer via fiber optic cables. Align the laser to ensure optimal signal collection.

-

Parameter Optimization: Adjust the laser power, integration time, and number of accumulations to obtain a good quality spectrum with a sufficient signal-to-noise ratio. Be cautious with laser power to avoid sample degradation.

-

Spectral Acquisition: Acquire Raman spectra at regular intervals throughout the reaction.

-

Temperature Calculation:

-

Stokes/Anti-Stokes Method: Measure the integrated intensity of the corresponding Stokes and anti-Stokes peaks. Calculate the temperature using the Boltzmann distribution equation, correcting for the frequency and temperature dependence of the instrument's response.[14]

-

Peak Shift Method: Track the position of a temperature-sensitive Raman band. Use a pre-established calibration curve to correlate the peak position to the temperature.

-

Infrared Thermography for Reaction Monitoring

-

Reactor Modification: The reactor must have a window made of a material transparent to infrared radiation in the wavelength range of the camera (e.g., sapphire, zinc selenide).

-

Camera Setup: Position the infrared camera to have a clear, perpendicular view of the reaction mixture through the IR window.

-

Emissivity Determination: The emissivity of the reaction surface needs to be determined or estimated for accurate temperature measurement. This can be done by using a reference temperature sensor (e.g., a thermocouple) in contact with the surface or by applying a material of known emissivity to a portion of the surface.[15]

-

Data Acquisition: Record a series of thermograms throughout the reaction. Modern IR cameras can record thermal videos, providing a dynamic view of the temperature distribution.

-

Data Analysis: Analyze the thermograms to identify temperature gradients, hot spots, and the overall temperature evolution of the reaction.

Applications in Drug Development and Research

In-situ temperature monitoring is a key component of the FDA's Process Analytical Technology (PAT) initiative, which encourages the use of real-time analytics to ensure final product quality.[1][3][4]

-

Reaction Kinetics and Mechanism Studies: Precise temperature data allows for the accurate determination of reaction rate constants and activation energies. It can also help identify the onset of exothermic events, providing insights into reaction mechanisms.

-

Process Optimization and Control: Real-time temperature monitoring enables the implementation of tight temperature control strategies, leading to improved yield, selectivity, and impurity profiles.[3]

-

Safety and Hazard Analysis: In-situ monitoring is crucial for detecting and controlling exothermic reactions that could lead to thermal runaways.

-

Crystallization Processes: Temperature is a critical parameter in crystallization. In-situ monitoring allows for precise control of cooling profiles, which influences crystal size, shape, and purity.

-

Bioprocess Monitoring: In bioreactors, maintaining a stable temperature is essential for cell viability and product formation. Fiber optic sensors are particularly useful in this context due to their immunity to EMI from agitators and other equipment.

Visualizations

Logical Workflow for Selecting an In-Situ Temperature Monitoring Technique

Caption: A decision tree to guide the selection of an appropriate in-situ temperature monitoring technique based on experimental requirements.

Principle of Raman Thermometry (Stokes/Anti-Stokes)

Caption: Energy level diagram illustrating the origin of Stokes and anti-Stokes Raman scattering and its relation to temperature.

Experimental Workflow for In-Situ Reaction Monitoring

Caption: A flowchart outlining the key steps involved in setting up and performing in-situ reaction monitoring.

References

- 1. hamiltoncompany.com [hamiltoncompany.com]

- 2. beei.org [beei.org]

- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 11. m.youtube.com [m.youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Infrared Thermography as an Operando Tool for the Analysis of Catalytic Processes: How to Use it? | MDPI [mdpi.com]

- 14. Infrared Thermography for Temperature Measurement and Non-Destructive Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. fda.gov [fda.gov]

Exploratory studies using local temperature sensors in catalysis

An In-Depth Technical Guide to Exploratory Studies Using Local Temperature Sensors in Catalysis

Introduction

Understanding and controlling temperature at the catalyst surface is paramount for optimizing catalytic processes. Global temperature measurements of a reactor often fail to capture the significant thermal gradients and localized "hot spots" or "cold spots" that can arise from exothermic or endothermic reactions.[1][2] These local temperature deviations can profoundly influence catalyst activity, selectivity, and stability, potentially leading to catalyst degradation or even reactor runaway scenarios.[1] Therefore, the ability to measure temperature in-situ and with high spatial resolution is crucial for gaining deeper insights into reaction mechanisms and for the rational design of more efficient catalytic systems.

This technical guide provides an in-depth overview of key exploratory techniques for measuring local temperatures in catalysis. It is intended for researchers, scientists, and professionals in catalyst and drug development who wish to implement these advanced characterization methods. The guide details the experimental protocols for various sensor technologies, presents quantitative data from seminal studies, and outlines the logical workflows for selecting and implementing these techniques.

Core Methodologies for Local Temperature Measurement

Several techniques have been developed for in situ local temperature measurements in catalytic systems, each with its own set of advantages and limitations. The primary methods discussed herein are Luminescence Thermometry, Fiber Optic Sensors, and traditional Thermocouples.

Luminescence Thermometry

Luminescence thermometry is a non-invasive optical technique that utilizes the temperature-dependent emission of phosphorescent materials to measure temperature.[3][4] This method is particularly promising for its high spatial and temporal resolution.[3][5]

A representative experimental setup for luminescence thermometry involves mixing temperature-sensitive microcrystals with a catalyst in a fixed-bed reactor.[5]

-

Thermometer Preparation: Microcrystalline NaYF4 doped with Er3+ and Yb3+ is synthesized to act as the temperature probe. These crystals can be mixed with a commercial zeolite H-ZSM-5 catalyst.[5] For broader applications, nanoparticle-sized probes can be prepared and deposited on catalyst supports like Al2O3.[3][5]

-

Reactor Setup: The catalyst and thermometer mixture is loaded into a fixed-bed reactor. Optical fibers are positioned at different heights within the reactor bed to both deliver excitation light (typically from a laser) and collect the luminescence emission.[5]

-

Data Acquisition: The collected light is directed to a spectrometer. The temperature is determined by analyzing the intensity ratio of two temperature-dependent emission bands of the lanthanide dopant (e.g., Er3+), which follows a Boltzmann distribution.[3][5] This ratiometric approach makes the measurement independent of probe concentration or fluctuations in light source intensity.[3]

-

Reaction Monitoring: The MTH reaction is initiated by introducing a methanol feed. The reaction products are monitored simultaneously using online gas chromatography, allowing for correlation between catalytic performance and local temperature profiles.[5]

-

Thermometer Optimization: Y2O3 particles doped with Nd3+ (e.g., 1.2% Nd3+) are synthesized and optimized for the desired temperature range (e.g., 573-673 K) to ensure the lowest temperature uncertainty.[2]

-

Catalyst Preparation: A TiO2-supported Ni catalyst (e.g., 6 wt% Ni) is prepared and mixed with the optimized Y2O3:Nd3+ thermometer particles.[2]

-

Operando Measurement: The mixture is placed in a reactor cell. A near-infrared laser is used to locally excite the Nd3+ ions. The temperature-dependent emission is collected using a confocal microscope, allowing for the generation of a temperature map with micrometer-scale resolution.[2]

-

Data Analysis: The local temperature increase is calculated by comparing the temperature under reaction conditions (CO2/H2 flow) with the temperature under an inert gas flow at the same setpoint.[2]

Fiber Optic Sensors (FOS)

Fiber optic sensors offer a robust alternative to thermocouples, especially in environments with electromagnetic interference (EMI), such as in plasma-enhanced catalysis.[6][7] They provide high accuracy and the ability to perform multi-point sensing along a single fiber.[6][8]

-

Sensor Configuration: A multipoint fiber optic temperature sensing probe is used. This probe can contain numerous sensors (e.g., 32 or more) spaced closely along a flexible, small-diameter sheath.[8]

-

Reactor Integration: The fiber optic probe is inserted into a catalyst tube reactor. For comparative studies, reference thermocouples can be placed at similar locations.[8]

-

System Setup: The catalyst tube is filled with the catalyst material. A gas (e.g., nitrogen) is flowed through the bed to serve as a heat transfer medium during testing.[8]

-

Data Acquisition: The fiber optic probe is connected to a signal conditioner that interprets the light signal and converts it into temperature readings.[8] The fast response time of FOS allows for real-time monitoring of thermal dynamics, including the detection of hot spots.[8]

Thermocouples

Thermocouples are the most conventional and inexpensive tools for temperature measurement.[7] They operate on the principle that a junction of two dissimilar metals produces a voltage that changes predictably with temperature.[7]

-

Reactor Design: A specialized reactor is required that allows a movable probe to traverse the catalyst bed.[9]

-

Probe Assembly: A sampling capillary is designed to serve a dual purpose. It can sample the reacting fluid for analysis (e.g., by mass spectrometry) and also house a temperature probe, such as a thermocouple.[9]

-

Measurement Process: The capillary/thermocouple assembly is moved axially through the catalyst bed. At each position, it measures the local fluid temperature and can simultaneously extract a gas sample.[9][10]

-

Profile Generation: By taking measurements at multiple points, detailed axial profiles of both temperature and species concentration can be constructed, providing a comprehensive view of the reaction pathway.[9]

Data Presentation: Comparison of Sensor Technologies

The selection of a temperature sensing technology depends on the specific requirements of the catalytic system under investigation. The table below summarizes key quantitative parameters for the discussed technologies.

| Parameter | Luminescence Thermometry | Fiber Optic Sensors (FOS) | Thermocouples |

| Principle | Temperature-dependent light emission | Light signal modulation (e.g., Bragg grating) | Seebeck effect (thermoelectric voltage) |

| Spatial Resolution | High (~1 µm)[11] | Medium (mm to cm spacing)[8] | Low (point measurement, limited by probe size)[9] |

| Accuracy | High (Uncertainty as low as 0.3 K)[3][5] | High (±0.1°C)[6] | Moderate (±1-2°C, can be improved)[6] |

| Response Time | Fast | Very Fast (< 1 second)[8] | Varies (depends on junction size) |

| EMI Immunity | Excellent | Excellent[6] | Poor (susceptible to interference)[7] |

| Invasiveness | Non-invasive (optical access required)[4] | Minimally invasive (small probe diameter)[8] | Invasive (can disturb flow and heat dynamics)[8] |

| Max Temperature | > 900 K[5] | Up to 700°C (some models higher)[7] | Very High (>1400°C for some types)[7] |

Visualization of Logical Relationships

Conclusion

The exploratory use of local temperature sensors provides indispensable data for understanding the intricate interplay between heat transfer and reaction kinetics in heterogeneous catalysis. While traditional thermocouples offer a cost-effective solution for basic temperature profiling, advanced optical methods like luminescence thermometry and fiber optic sensing are enabling researchers to map thermal gradients with unprecedented resolution and accuracy.[5][8] The choice of technique must be guided by the specific experimental constraints, including the presence of electromagnetic fields, the required spatial resolution, and the physical access to the catalyst bed. By carefully selecting and implementing these methods, researchers can uncover critical information to mitigate catalyst deactivation, enhance product selectivity, and ultimately design more robust and efficient catalytic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Mapping Temperature Heterogeneities during Catalytic CO2 Methanation with Operando Luminescence Thermometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Luminescence Thermometry To Locally Measure Temperature Gradients during Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Why Choose Fiber Optic Temperature Sensors Over Traditional Thermocouples?-INNO [fjinno.net]

- 7. watlow.com [watlow.com]

- 8. davidson-instruments.com [davidson-instruments.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]

- 11. research-portal.uu.nl [research-portal.uu.nl]

Fundamentals of non-invasive temperature measurement in chemical reactions

An In-depth Technical Guide to Non-Invasive Temperature Measurement in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate temperature monitoring is a critical parameter in chemical reactions, influencing reaction rates, product selectivity, and safety.[1] Traditional invasive temperature probes can be problematic, potentially interfering with reaction kinetics, introducing contaminants, or being unsuitable for certain reactor configurations.[2] Non-invasive temperature measurement techniques offer a compelling alternative, enabling real-time monitoring without direct contact with the reaction medium.[3] This guide provides an in-depth exploration of the core non-invasive methods, their underlying principles, experimental protocols, and applications in research and drug development.

Core Non-Invasive Temperature Measurement Techniques

The primary non-invasive temperature measurement techniques utilized in chemical reaction monitoring are Infrared (IR) Thermography, Raman Thermometry, and Fluorescence Thermometry. Each method offers unique advantages and is suited to different experimental conditions.

Infrared (IR) Thermography

Infrared thermography captures the infrared radiation emitted by an object to determine its surface temperature.[4] All objects with a temperature above absolute zero emit thermal radiation, and the intensity of this radiation is a function of the object's temperature.[5] Modern IR cameras can provide thousands of data points with high temporal resolution, making this technique ideal for monitoring temperature distributions and dynamic thermal changes in real-time.[4]

Data Presentation: Performance Metrics

| Parameter | Infrared Thermography |

| Temperature Range | -40 °C to 1500 °C (and higher with specialized equipment)[6][7] |

| Accuracy | Typically ±1 °C or ±1% of reading[7] |

| Precision | Can be in the millikelvin range under controlled conditions. |

| Spatial Resolution | Micrometer scale, but diffraction-limited. |

| Temporal Resolution | High (often >50 Hz).[4] |

Experimental Protocol: IR Thermography for a Catalytic Reaction

This protocol outlines the general steps for monitoring the temperature of a solid-supported catalyst during a gas-phase reaction.

I. Materials and Equipment:

-

Infrared (IR) camera with appropriate lens

-

Reaction cell with an IR-transparent window (e.g., CaF₂, BaF₂, ZnSe)

-

Catalyst bed

-

Gas delivery system with mass flow controllers

-

Heating system (e.g., furnace, cartridge heaters)

-

Thermocouple for calibration

-

Data acquisition and analysis software

II. Procedure:

-

System Assembly:

-

Place the catalyst within the reaction cell.

-

Mount the IR-transparent window, ensuring a proper seal.

-

Position the heating system to achieve the desired reaction temperature.

-

Connect the gas delivery system to the reactor inlet.

-

-

Emissivity Calibration:

-

Heat the catalyst bed to a known, stable temperature, measured by a thermocouple placed in close proximity to the catalyst.

-

Focus the IR camera on the catalyst surface through the IR window.

-

Adjust the emissivity setting in the IR camera software until the temperature reading from the camera matches the thermocouple reading. This step is crucial for accurate temperature measurement.[5]

-

-

Reaction Monitoring:

-

Set the desired reaction temperature using the heating system.

-

Introduce the reactant gas mixture into the reactor at the desired flow rates.

-

Begin recording thermal images with the IR camera at a set frame rate.

-

Simultaneously, monitor the reaction products using an appropriate analytical technique (e.g., mass spectrometry, gas chromatography).

-

-

Data Analysis:

-

Use the software to analyze the thermal images and extract temperature profiles across the catalyst bed.

-

Correlate temperature changes with changes in reactant conversion and product formation to understand the reaction exothermicity and identify potential hot spots.

-

Raman Thermometry

Raman spectroscopy is a vibrational spectroscopy technique that can be used for non-invasive temperature measurement.[8] The temperature can be determined by analyzing the Raman scattering signal in two primary ways:

-

Stokes/Anti-Stokes Ratio: The ratio of the intensity of the Stokes (lower energy) and anti-Stokes (higher energy) Raman bands is directly related to the temperature of the sample.[8]

-

Peak Position Shift: The peak position of certain Raman bands can shift with temperature due to changes in bond lengths and force constants.[8]

Raman thermometry offers high spatial resolution and is particularly useful for measuring temperatures in solutions and at interfaces.

Data Presentation: Performance Metrics

| Parameter | Raman Thermometry |

| Temperature Range | Wide range, from cryogenic to high temperatures. |

| Accuracy | Can be better than ±1 °C with proper calibration. |

| Precision | High, can be in the range of ±0.1 °C. |

| Spatial Resolution | Sub-micrometer, diffraction-limited by the excitation laser wavelength. |

| Temporal Resolution | Typically seconds to minutes, depending on signal strength and desired signal-to-noise ratio. |

Experimental Protocol: Raman Thermometry for a Solution-Phase Reaction

This protocol describes the measurement of temperature in a solution-phase chemical reaction using the Stokes/anti-Stokes ratio method.

I. Materials and Equipment:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)

-

Immersion probe or a cuvette holder with temperature control

-

Reaction vessel

-

Stirring mechanism

-

Temperature-controlled bath or circulator for calibration

-

Data acquisition and analysis software

II. Procedure:

-

System Setup and Calibration:

-

Set up the Raman spectrometer and align the laser with the sample.

-

If using a cuvette, place a solvent-filled cuvette in the temperature-controlled holder. If using an immersion probe, place it in a vessel containing the solvent.

-

Record Raman spectra at a series of known temperatures, controlled by the thermal bath. Ensure the system reaches thermal equilibrium at each temperature point.

-

For each temperature, determine the integrated intensity of the chosen Stokes and anti-Stokes bands of the solvent.

-

Create a calibration curve by plotting the natural logarithm of the Stokes/anti-Stokes intensity ratio against the inverse of the absolute temperature (1/T). This should yield a linear relationship.

-

-

Reaction Monitoring:

-

Set up the reaction in the vessel with the immersion probe or in the temperature-controlled cuvette holder.

-

Initiate the reaction (e.g., by adding a reagent).

-

Begin acquiring Raman spectra at regular time intervals.

-

Ensure continuous stirring to maintain a homogeneous temperature.

-

-

Data Analysis:

-

For each spectrum, calculate the integrated intensity of the Stokes and anti-Stokes bands.

-

Use the calibration curve to determine the temperature of the reaction mixture at each time point.

-

Plot the temperature profile of the reaction as a function of time to study the reaction kinetics and thermodynamics.

-

Fluorescence Thermometry

Fluorescence thermometry utilizes the temperature-sensitive fluorescence properties of certain molecules (fluorophores).[9] The temperature can be determined by measuring changes in fluorescence intensity, fluorescence lifetime, or the ratio of fluorescence intensities at two different wavelengths (ratiometric).[9] Fluorescence lifetime thermometry is particularly robust as it is generally independent of fluorophore concentration and excitation light intensity.

Data Presentation: Performance Metrics

| Parameter | Fluorescence Thermometry |

| Temperature Range | Typically from 0 °C to 100 °C, but can be extended with specific fluorophores. |

| Accuracy | Can be as high as ±0.1 °C. |

| Precision | High, can reach the millikelvin range. |

| Spatial Resolution | High, down to the sub-micrometer scale (diffraction-limited).[9] |

| Temporal Resolution | Can be very high, down to the millisecond or even microsecond range.[9] |

Experimental Protocol: Fluorescence Lifetime Thermometry for an Enzymatic Reaction

This protocol details the use of fluorescence lifetime imaging microscopy (FLIM) to monitor the temperature changes during an enzymatic reaction.

I. Materials and Equipment:

-

Fluorescence lifetime imaging microscope

-

Pulsed laser source for excitation

-

Time-correlated single-photon counting (TCSPC) system or frequency-domain FLIM instrumentation

-

Temperature-sensitive fluorescent probe (e.g., a fluorescent polymer or a dye like Rhodamine B)

-

Microplate reader or microscope slide with temperature control

-

Enzyme and substrate solution

-

Data analysis software

II. Procedure:

-

Probe Calibration:

-

Prepare a solution of the fluorescent probe in the reaction buffer.

-

Place the solution in the temperature-controlled sample holder.

-

Acquire fluorescence lifetime data at a series of known, stable temperatures.

-

Generate a calibration curve by plotting the fluorescence lifetime as a function of temperature.

-

-

Enzymatic Reaction Monitoring:

-

Prepare the reaction mixture containing the enzyme, substrate, and the fluorescent probe in a microplate well or on a microscope slide.

-

Place the sample on the microscope stage.

-

Initiate the reaction (e.g., by adding the substrate or co-factor).

-

Immediately begin acquiring FLIM images at regular time intervals.

-

-

Data Analysis:

-

Analyze the FLIM data to determine the fluorescence lifetime at each pixel of the image for every time point.

-

Use the calibration curve to convert the lifetime values into temperature maps.

-

Analyze the spatio-temporal temperature changes to understand the heat generation and dissipation during the enzymatic reaction.

-

Applications in Drug Development

Non-invasive temperature measurement is a valuable tool in drug development, particularly within the framework of Process Analytical Technology (PAT). PAT aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters to ensure final product quality.[10]

Workflow for In-Situ Monitoring of a Crystallization Process

Crystallization is a crucial step in the purification of active pharmaceutical ingredients (APIs).[11] Temperature is a critical parameter that influences nucleation, crystal growth, and polymorphism. The following workflow illustrates how non-invasive temperature measurement can be integrated into a PAT-based crystallization monitoring strategy.

Caption: In-situ monitoring workflow for a crystallization process using PAT tools.

Decision Tree for Selecting a Non-Invasive Temperature Measurement Technique

Choosing the appropriate non-invasive temperature measurement technique depends on several factors, including the nature of the reaction, the required accuracy and resolution, and the experimental setup. The following decision tree provides a logical framework for selecting the most suitable method.

Caption: Decision tree for selecting a suitable non-invasive temperature measurement technique.

Conclusion

Non-invasive temperature measurement techniques are powerful tools for gaining a deeper understanding of chemical reactions. By providing accurate, real-time temperature data without disturbing the reaction medium, IR thermography, Raman thermometry, and fluorescence thermometry enable researchers and drug development professionals to optimize reaction conditions, ensure process safety, and improve product quality. The choice of technique should be guided by the specific requirements of the chemical system and the desired measurement parameters. As these technologies continue to advance, their role in modern chemical research and development will undoubtedly expand.

References

- 1. azom.com [azom.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. biomedres.us [biomedres.us]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. library.e.abb.com [library.e.abb.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]

- 10. mdpi.com [mdpi.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Investigating Reaction Kinetics with Real-time Temperature Data: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of reaction kinetics, the analysis of the speed of chemical reactions, is a cornerstone of chemical and pharmaceutical development. Understanding and quantifying reaction rates is paramount for process optimization, safety, and the elucidation of reaction mechanisms. Traditional kinetic studies often rely on sampling and offline analysis, which can be time-consuming and may not capture the full dynamic profile of a reaction. The advent of real-time monitoring techniques has revolutionized this field, with temperature data emerging as a powerful and direct probe of reaction progress. This technical guide provides an in-depth exploration of the methodologies and data interpretation for investigating reaction kinetics using real-time temperature data. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to implement and leverage these techniques for more efficient and insightful kinetic analysis.

Introduction: The Thermal Signature of Chemical Reactions

Every chemical reaction is accompanied by a change in enthalpy (ΔH), manifesting as either the release (exothermic) or absorption (endothermic) of heat. This fundamental thermodynamic principle forms the basis of using temperature as a real-time indicator of reaction progress. The rate of heat evolution or consumption is directly proportional to the reaction rate, providing a continuous and non-invasive window into the kinetic profile of a chemical transformation.[1][2]

The relationship between temperature and reaction rate is described by the Arrhenius equation, which highlights the exponential dependence of the rate constant on temperature.[3][4] Consequently, precise temperature control and monitoring are crucial for accurate kinetic studies.[5][6] Real-time temperature monitoring offers several advantages over traditional methods:

-

Continuous Data Acquisition: Provides a complete kinetic profile, capturing transient intermediates and complex reaction behaviors.

-

Non-Invasive: Does not require sampling or quenching, preserving the integrity of the reaction mixture.

-

Universality: Applicable to a wide range of reactions, as most involve a heat change.[2]

-

Safety Assessment: Crucial for identifying and characterizing thermal hazards associated with exothermic reactions, particularly during process scale-up.[1]

This guide will delve into the core techniques that utilize real-time temperature data for kinetic analysis, including Reaction Calorimetry, Differential Scanning Calorimetry (DSC), and Isothermal Titration Calorimetry (ITC).

Core Methodologies for Real-time Thermal Analysis

Several powerful techniques leverage the measurement of heat flow to elucidate reaction kinetics. The choice of method depends on the specific reaction, the information required, and the available instrumentation.

Reaction Calorimetry

Reaction calorimetry is a technique that measures the heat released or absorbed by a chemical reaction in real-time under controlled conditions.[1] It is a cornerstone for process safety assessment and kinetic analysis in the chemical and pharmaceutical industries.[1] Two primary modes of operation are commonly employed:

-

Isothermal Heat Flow Calorimetry: This method maintains a constant reaction temperature by balancing the heat evolved from the reaction with heat removed through a cooling jacket. The heat flow is calculated based on the temperature difference between the reactor and the jacket and the overall heat transfer coefficient. While widely used, it may not provide true real-time data due to the need for calibration pulses to determine the heat transfer coefficient.[1]

-

Power Compensation Calorimetry: In this approach, the reaction temperature is kept constant by an electric heater that compensates for the heat of reaction. The electrical power supplied to the heater is a direct and real-time measure of the heat evolved or absorbed. This method offers a faster thermal response and does not require calibration.[1]

Table 1: Comparison of Reaction Calorimetry Techniques

| Feature | Isothermal Heat Flow Calorimetry | Power Compensation Calorimetry |

| Principle | Measures heat flow via temperature difference between reactor and jacket. | Measures electrical power needed to maintain isothermal conditions.[1] |

| Real-time Data | Corrected afterward using calibration data.[1] | Provides direct real-time data.[1] |

| Calibration | Requires pre- and post-calibration pulses.[1] | Does not require calibration.[1] |

| Response Time | Slower thermal response. | Faster thermal response.[1] |

| Primary Use | Industry standard for safety studies and basic reaction calorimetry.[1] | Applications requiring high accuracy and real-time data. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[7][8][9] While commonly used for characterizing material properties like melting points and glass transitions, DSC is also a powerful tool for studying reaction kinetics.[7][8] By monitoring the heat flow associated with a reaction, one can determine kinetic parameters such as activation energy, reaction order, and the pre-exponential factor.[7]

DSC experiments for kinetic analysis can be performed in two modes:

-

Isothermal Mode: The sample is held at a constant temperature, and the heat flow is measured as a function of time. This allows for the direct determination of the reaction rate at that temperature.

-

Dynamic (Non-isothermal) Mode: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. This method allows for the rapid determination of kinetic parameters over a range of temperatures.[10]

Table 2: Data Derived from DSC for Kinetic Analysis

| Parameter | Description | How it is Determined from DSC Data |

| Heat of Reaction (ΔH) | The total heat evolved or absorbed during the reaction. | The area under the heat flow curve.[7] |

| Reaction Rate (dα/dt) | The rate of conversion of reactants to products. | Proportional to the heat flow signal (dH/dt) at a given time or temperature.[7] |

| Fractional Conversion (α) | The fraction of reactant that has been converted to product. | The ratio of the partial heat of reaction at a given time to the total heat of reaction.[7] |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determined by analyzing the shift in the reaction peak with different heating rates (isoconversional methods) or by model-fitting approaches.[11] |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules. | Calculated from the Arrhenius equation once the activation energy is known. |

| Reaction Order (n) | The exponent to which the concentration of a reactant is raised in the rate law. | Determined by various model-fitting methods applied to the DSC data.[7] |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with binding events and chemical reactions in solution.[2][12][13] It is particularly valuable in the life sciences for characterizing biomolecular interactions.[2][14] In the context of reaction kinetics, ITC can be used to continuously monitor the heat produced by an enzyme-catalyzed reaction, providing real-time kinetic data.[2][15]

An ITC experiment involves the stepwise injection of a substrate from a syringe into a sample cell containing the enzyme.[2] The instrument measures the power required to maintain a zero temperature difference between the sample and a reference cell.[13] The resulting data provides a direct measure of the reaction rate.

Experimental Protocols

General Protocol for Reaction Calorimetry

-

System Preparation: The reaction calorimeter is cleaned, dried, and assembled. The calibration of the instrument, if required, is performed.

-

Reagent Charging: A known amount of the initial reactant and solvent are charged into the reactor vessel.

-

Thermal Equilibration: The reactor contents are brought to the desired reaction temperature and allowed to stabilize.

-

Reaction Initiation: The second reactant is added to the reactor, often via a controlled dosing pump to manage the heat release.

-

Data Acquisition: The temperature of the reactor and the jacket, as well as the power supplied by the compensation heater (for power compensation calorimeters), are continuously monitored and recorded throughout the reaction.

-

Post-Reaction Analysis: After the reaction is complete, the data is processed to calculate the heat of reaction, reaction rate, and other kinetic parameters.

General Protocol for DSC Kinetic Study (Isothermal)

-

Sample Preparation: A small, accurately weighed amount of the reactant mixture is placed in a DSC pan.

-

Instrument Setup: The DSC is programmed with the desired isothermal temperature and experiment duration.

-

Equilibration: The sample is rapidly heated to the isothermal temperature and allowed to equilibrate.

-

Data Collection: The heat flow is recorded as a function of time until the reaction is complete, indicated by the heat flow returning to the baseline.

-

Data Analysis: The resulting heat flow curve is integrated to determine the total heat of reaction and the fractional conversion as a function of time. This data is then used to determine the rate constant at that temperature.

-

Repeat at Different Temperatures: The experiment is repeated at several different temperatures to determine the activation energy and pre-exponential factor using the Arrhenius equation.

General Protocol for ITC Enzyme Kinetics

-

Sample Preparation: The enzyme solution is prepared in a suitable buffer and loaded into the ITC sample cell. The substrate solution is prepared in the same buffer and loaded into the injection syringe.

-

Instrument Equilibration: The instrument is allowed to equilibrate at the desired experimental temperature.

-

Titration and Data Acquisition: A series of small injections of the substrate are made into the enzyme solution. The heat change associated with each injection is measured in real-time.[15]

-

Data Analysis: The initial rate of heat change after each injection is proportional to the initial reaction velocity. By varying the substrate concentration, a Michaelis-Menten plot can be generated to determine the kinetic parameters Km and Vmax.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 3: Example Data Summary from an Isothermal DSC Experiment

| Isothermal Temperature (°C) | Total Heat of Reaction (J/g) | Rate Constant (k) (s⁻¹) |

| 120 | 250.5 | 0.0015 |

| 130 | 251.2 | 0.0032 |

| 140 | 249.8 | 0.0068 |

| 150 | 250.1 | 0.0135 |

Visualization of Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different parameters.

General Workflow for Kinetic Analysis using Real-time Temperature Data

References

- 1. syrris.com [syrris.com]

- 2. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. techmate.co.uk [techmate.co.uk]

- 7. tainstruments.com [tainstruments.com]

- 8. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. All You Need to Know about the Kinetics of Thermally Stimulated Reactions Occurring on Cooling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. moodle2.units.it [moodle2.units.it]

A Technical Guide to Understanding Thermal Gradients in Packed Bed Reactors Using Raman Temperature Sensing

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Thermal Management in Packed Bed Reactors

Packed bed reactors (PBRs) are central to the chemical and pharmaceutical industries, serving as the workhorses for large-scale synthesis, catalysis, and purification. These reactors, filled with solid catalyst particles, facilitate heterogeneously catalyzed reactions. The inherent nature of these processes, which are often highly exothermic or endothermic, leads to the formation of significant temperature gradients both axially and radially within the catalyst bed.

Understanding and controlling these thermal gradients is critical. Non-uniform temperature distributions can lead to:

-

Hotspots: Localized areas of high temperature that can cause catalyst deactivation, reduced selectivity, and potentially trigger thermal runaway reactions.

-

Cold Spots: Regions where the reaction rate is sub-optimal, leading to lower overall conversion and reactor inefficiency.

-

Inconsistent Product Quality: Variations in temperature affect reaction kinetics and can lead to undesirable side products, impacting the purity and efficacy of the final compound, a crucial concern in drug development.

Traditionally, temperature monitoring has relied on thermocouples inserted into the reactor. However, this method is invasive, provides only sparse point measurements, and can disrupt the packing structure and fluid dynamics of the bed. Raman Temperature Sensing (RTS) has emerged as a powerful, non-invasive analytical technique capable of providing detailed in situ thermal maps to overcome these limitations.

Core Principles of Raman Temperature Sensing (RTS)

Raman spectroscopy is a light-scattering technique that probes the vibrational modes of molecules. When a monochromatic laser interacts with a material, most of the light is scattered elastically (Rayleigh scattering) with no change in energy. A tiny fraction, however, is scattered inelastically (Raman scattering), resulting in a shift in energy that corresponds to the vibrational energy levels of the molecules.

Temperature can be determined from the Raman spectrum in two primary ways.[1]

-

Stokes/Anti-Stokes Intensity Ratio: Raman scattering can either lose energy to the molecule (creating a lower-energy Stokes photon) or gain energy from a molecule already in an excited vibrational state (creating a higher-energy anti-Stokes photon). The population of these excited states is governed by the Boltzmann distribution and is therefore directly dependent on temperature. By measuring the intensity ratio of the Stokes (IS) and anti-Stokes (IAS) peaks for a specific vibrational mode, the local temperature (T) can be calculated. The relationship is described by the equation:

where νL is the laser frequency, νv is the vibrational frequency (Raman shift), h is Planck's constant, k is the Boltzmann constant, and C is a factor accounting for the wavelength-dependent response of the spectrometer.[2] This method is robust and provides an absolute temperature measurement.

-

Raman Peak Position Shift: As temperature increases, thermal expansion can lead to changes in bond lengths and force constants within the material.[1][3] This causes the position of a Raman peak to shift, typically to a lower wavenumber (a "red shift").[1][3][4] By first creating a calibration curve that correlates the peak position to temperatures measured by a reference sensor (like a thermocouple), this shift can be used as a reliable temperature indicator.[3] This method is often simpler to implement as it does not require detection of the typically weaker anti-Stokes signal.

Experimental Protocols for RTS Implementation

Implementing RTS for packed bed reactor analysis requires careful integration of optical components with the reactor system. The goal is to deliver the laser to a specific point within the bed and efficiently collect the scattered light for analysis.

System Components and Setup

A typical in situ RTS setup for a packed bed reactor includes:

-

Laser Source: A continuous-wave (CW) laser with a stable wavelength and power, commonly a frequency-doubled Nd:YAG (532 nm) or a diode laser (e.g., 785 nm).[5][6] The choice of wavelength is critical to minimize fluorescence from the catalyst or reactants.

-

Reactor with Optical Access: The reactor must be modified to include a high-pressure, high-temperature resistant optical window (e.g., quartz or sapphire) to allow the laser to enter and the Raman signal to exit.[7]

-

Beam Delivery and Collection Optics: A system of lenses and mirrors is used to focus the laser beam to a small spot within the reactor. The same optics, or a separate collection path, are used to gather the back-scattered light. Fiber optic probes can also be used for flexible delivery and collection.[5]

-

Filtering: A notch or edge filter is essential to block the intense Rayleigh scattered light, which would otherwise overwhelm the weak Raman signal.[6]

-

Spectrometer: A spectrometer (e.g., a Czerny-Turner design) with a diffraction grating disperses the collected light by wavelength onto a detector.

-

Detector: A sensitive detector, such as a charge-coupled device (CCD), converts the dispersed photons into an electronic signal to generate the Raman spectrum.

-

Positioning System: To create a thermal map, a motorized translation stage is used to either move the focusing optics or the entire reactor, allowing spectra to be acquired at precise (x, y, z) coordinates.

Generalized Experimental Methodology

-

System Assembly: Construct the optical train, aligning the laser, optics, and spectrometer. Interface the focusing probe with the optical window of the packed bed reactor.

-

Temperature Calibration (Peak Shift Method): If using the peak shift method, a calibration must be performed. Place a reference material (e.g., a sapphire crystal or the catalyst itself) in the reactor. Simultaneously measure its temperature with a calibrated thermocouple and acquire its Raman spectrum at various setpoints across the desired temperature range. Plot the Raman peak position versus the thermocouple temperature to generate a calibration curve.[3]

-

Instrument Response Calibration (Intensity Ratio Method): If using the Stokes/anti-Stokes method, the wavelength-dependent efficiency of the spectrometer and optics must be corrected. This is done by measuring the spectrum of a calibrated white light source to determine the system's response function.[1]

-

Reactor Operation: Pack the reactor with the catalyst and begin the flow of reactants under the desired process conditions (pressure, flow rate, and initial temperature).

-

Data Acquisition for Thermal Mapping:

-

Define a grid of points (e.g., a 2D plane or a 3D volume) within the reactor bed to be measured.

-

Move the positioning system to the first coordinate.

-

Acquire a Raman spectrum with an appropriate integration time (from milliseconds to seconds, depending on signal strength).[8][9]

-

Repeat the acquisition for all points in the grid.

-

Periodically acquire a dark spectrum (with the laser blocked) to subtract background noise from the measurements.[6]

-

-

Data Processing and Visualization: Process the acquired spectral data set as described in Section 5.0 to generate a 2D or 3D thermal map of the reactor bed.

Visualization of Key Workflows

Visualizing the experimental and data analysis processes can clarify the logical steps involved in generating a thermal map.

Caption: Experimental workflow for RTS thermal mapping of a packed bed reactor.

Caption: Data analysis pathway from raw spectra to a final temperature map.

Quantitative Data and Performance

The performance of an RTS system can be characterized by several key metrics. The following tables summarize typical performance characteristics and provide an example of the type of data that can be obtained.

Table 1: Typical Performance Characteristics of RTS for Thermal Mapping

| Parameter | Typical Value Range | Notes |

| Spatial Resolution | 1 µm - 1 mm | Dependent on the focusing optics. Micro-Raman systems can achieve sub-micron resolution, while probe-based systems for larger reactors are typically in the 100 µm to 1 mm range.[9] |

| Temperature Range | -200 °C to >1500 °C | Limited by the material stability of the reactor window and catalyst. High-temperature measurements may require specialized optics and pulsed lasers to mitigate blackbody radiation.[3][7][10] |

| Temperature Accuracy | ± 0.5 °C to ± 5 °C | Accuracy depends heavily on the quality of calibration, signal-to-noise ratio, and stability of the laser and spectrometer.[11] |

| Acquisition Time | 50 ms - 30 s per point | Varies with the Raman scattering cross-section of the material, laser power, and desired signal-to-noise ratio.[9] Faster acquisitions are possible but may have lower precision. |

| Sensing Distance | < 1 m (for mapping) | For mapping applications, the working distance is limited by the optics. For fiber-based Distributed Temperature Sensing (DTS), distances can extend to many kilometers.[11] |

Table 2: Example Thermal Gradient Data in a Catalytic Packed Bed

This table shows hypothetical but representative data for a radial temperature profile at a fixed axial position within a PBR during an exothermic reaction.

| Radial Position (mm from center) | Temperature (°C) |

| 0 (Centerline) | 452.5 |

| 2 | 455.1 |

| 4 | 458.3 |

| 6 | 460.2 |

| 8 | 456.8 |

| 10 (Near Wall) | 435.7 |

Challenges and Considerations

While powerful, RTS is not without its challenges:

-

Laser-Induced Heating: The probe laser itself can deposit energy into the sample, particularly with absorbing materials, causing a local temperature increase.[12] This can lead to erroneously high temperature readings. This effect can be mitigated by using the lowest possible laser power, using a longer wavelength laser (e.g., 785 nm), or rotating the sample/beam if the reactor design allows.[13]

-

Fluorescence Interference: Some materials fluoresce when excited by the laser, creating a broad background signal that can obscure the much weaker Raman peaks. This can often be addressed by using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm).

-

Blackbody Radiation: At very high temperatures (>700 °C), the sample and reactor walls emit blackbody radiation, which acts as a significant source of noise.[7] This can be minimized by using a high-power pulsed laser and a gated detector to acquire the signal only when the laser is on.

-

Signal Accessibility: In a dense packed bed, the laser may only penetrate a short distance. Measurements deep within the bed may require specialized probes or multiple optical access points.

Conclusion: A New Paradigm for Reactor Optimization

Raman Temperature Sensing provides an unprecedented, non-invasive window into the thermal landscape of packed bed reactors. For researchers and professionals in drug development and chemical synthesis, the ability to accurately map temperature gradients in situ is transformative. It allows for the direct observation of hotspots, the validation of heat transfer models, and the optimization of reaction conditions to maximize yield, selectivity, and catalyst lifetime. By providing a deeper understanding of the interplay between reaction kinetics and thermal transport, RTS serves as a critical Process Analytical Technology (PAT) tool, enabling more robust, efficient, and safer process design and scale-up.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. netl.doe.gov [netl.doe.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Dealing with a local heating effect when measuring catalytic solids in a reactor with Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

Unveiling Molecular Interactions: A Technical Guide to Exothermic and Endothermic Events using High-Resolution Temperature Sensors

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and molecular biology, understanding the energetics of binding events and conformational changes is paramount. The subtle release or absorption of heat—exothermic and endothermic events, respectively—provides a direct window into the thermodynamics driving these interactions. High-resolution temperature sensors, at the core of techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), have become indispensable tools for elucidating these phenomena. This guide offers an in-depth exploration of these technologies, providing the detailed protocols and data interpretation necessary for their effective application in research and development.

Core Principles: Sensing the Heat of Interaction

At its heart, the discovery of exothermic and endothermic events in biological systems relies on the precise measurement of minute temperature changes. When molecules bind or a protein unfolds, non-covalent bonds are broken and formed, resulting in a net heat change that is either released (exothermic) or absorbed (endothermic) from the surrounding solution. High-resolution temperature sensors, capable of detecting temperature fluctuations as small as a millionth of a degree Celsius, are the cornerstone of modern calorimeters.

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with the binding of a ligand to a macromolecule at a constant temperature. By titrating one component into the other and measuring the heat evolved or absorbed with each injection, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[1][2] This includes the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]

Differential Scanning Calorimetry (DSC) , on the other hand, measures the heat capacity of a sample as a function of temperature.[3] It is a powerful technique for studying the thermal stability of macromolecules, such as proteins and nucleic acids.[3][4] As a protein is heated, it unfolds, absorbing energy to break the intramolecular bonds that maintain its folded structure. This results in an endothermic peak in the DSC thermogram, from which the melting temperature (T m ) and the calorimetric enthalpy (ΔH cal ) of unfolding can be determined.[3]

Data Presentation: A Quantitative Look at Molecular Interactions

The power of calorimetric techniques lies in the quantitative data they provide, offering a deep understanding of the forces driving molecular interactions. The following tables summarize key thermodynamic parameters obtained from ITC and DSC studies for various biological systems.